5-tert-Butylsalicylaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-tert-Butylsalicylaldehyde and its derivatives can be achieved through methods involving phenol alkylation, hydroformylation, bromination, or nitration. A study highlighted the synthesis of 5-tert-Butylsalicylaldehyde (yield: 74.4%), 3-bromo-5-tert-butylsalicylaldehyde, and 3-nitro-5-tert-butylsalicylaldehyde, demonstrating satisfactory yields and purity through hydroformylation using magnesium methoxide and paraformaldehyde (Xiao-bing, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of 5-tert-Butylsalicylaldehyde has been extensively studied. For example, the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined by X-ray crystallography, providing insights into the compound's crystalline form and intramolecular interactions (Çelik et al., 2007).
Chemical Reactions and Properties
5-tert-Butylsalicylaldehyde participates in various chemical reactions, leading to the formation of complex molecules. For instance, it serves as a precursor in the synthesis of Schiff base compounds, which are characterized by their thermal, X-ray, and DFT analyses (Çolak et al., 2021). These studies shed light on the reactivity and stability of the compounds derived from 5-tert-Butylsalicylaldehyde.
Physical Properties Analysis
The physical properties of 5-tert-Butylsalicylaldehyde derivatives, such as melting points and boiling points, are crucial for understanding their potential applications. The synthesis of 5-tert-Butylsalicylaldehyde derivatives has been optimized to achieve high yields and purity, which directly influence their physical properties and applicability in various domains (Xiao-bing, 2004).
Scientific Research Applications
Synthesis and Organic Chemistry
5-tert-Butylsalicylaldehyde has been utilized in various synthesis and organic chemistry applications. One study describes the preparation of 3-aryl-substituted salicylaldehydes through a palladium-catalyzed cross-coupling reaction, which includes 3-bromo-5-tert-butylsalicylaldehyde (Zhuravel & Nguyen, 2001). Another research focuses on the synthesis and characterization of Ti(Tbse)2, a titanium(IV) complex, which efficiently catalyzes the ring-opening polymerization of rac-lactide (Hu et al., 2012).
Catalysis
In the field of catalysis, 5-tert-butylsalicylaldehyde derivatives have been applied. For instance, Schiff bases derived from 5-tert-butylsalicylaldehyde were used in vanadium-catalyzed asymmetric oxidation of sulfides (Liu et al., 2008). The (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride is a notable example, known for its high enantioselectivity in epoxidation catalyst applications (Larrow & Jacobsen, 2003).
Metal Complexes and Coordination Chemistry
Numerous studies have synthesized and characterized metal complexes using 5-tert-butylsalicylaldehyde. One such example is the synthesis of half-sandwich ruthenium complexes with bidentate chiral Schiff-base ligands (Chen et al., 2020). Another involves the creation of nickel(II) complexes with 5-tert-butylsalicylaldehyde-based Schiff base ligands, displaying potential in polymerization catalysts (Meng et al., 2014).
Safety And Hazards
Future Directions
5-tert-Butylsalicylaldehyde has been used in the synthesis of Schiff base appended porphyrazine . It also participates in the ethylene polymerization reaction of dendritic titanium catalysts . These applications suggest potential future directions for the use of this compound in various chemical reactions and syntheses.
properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363063 | |
Record name | 5-tert-Butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butylsalicylaldehyde | |
CAS RN |
2725-53-3 | |
Record name | 5-tert-Butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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